Cas no 852454-46-7 (3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione)
3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione
- 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl]-
- 852454-46-7
- AKOS024602273
- 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
- F0920-5655
-
- Inchi: 1S/C18H17N5O5S/c24-15(11-22-17(25)16-14(5-10-29-16)19-18(22)26)21-8-6-20(7-9-21)12-1-3-13(4-2-12)23(27)28/h1-5,10H,6-9,11H2,(H,19,26)
- InChI Key: AUQYFKQQFYHISF-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(N2CCN(C3=CC=C([N+]([O-])=O)C=C3)CC2)=O)C(=O)C2SC=CC=2N1
Computed Properties
- Exact Mass: 415.09503983g/mol
- Monoisotopic Mass: 415.09503983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 147Ų
Experimental Properties
- Density: 1.495±0.06 g/cm3(Predicted)
- pka: 12.18±0.20(Predicted)
3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0920-5655-2μmol |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-5μmol |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-10μmol |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-20μmol |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-1mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-2mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-3mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-4mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-5mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0920-5655-10mg |
3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
852454-46-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione
Professional Introduction to Compound with CAS No. 852454-46-7 and Product Name: 3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione
The compound in question, identified by the CAS number 852454-46-7, is a highly specialized molecule with a complex chemical structure. Its product name, 3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione, highlights its intricate composition and potential biological significance. This introduction aims to provide a comprehensive overview of the compound's chemical properties, potential applications, and relevance to contemporary research in pharmaceutical chemistry.
The molecular framework of this compound consists of several key structural motifs that contribute to its unique chemical behavior. The presence of a thieno[3,2-d]pyrimidine core is particularly noteworthy, as this scaffold has been extensively studied for its pharmacological properties. Thienopyrimidines are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The incorporation of a piperazine moiety further enhances the compound's potential as a bioactive molecule. Piperazines are frequently used in drug design due to their ability to interact with biological targets such as enzymes and receptors.
The nitrophenyl substituent in the molecule adds another layer of complexity and functionality. Nitroaromatic compounds are well-documented for their role in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.
The oxoethyl side chain in the structure suggests that the compound may exhibit some degree of lipophilicity, which could be advantageous for membrane permeability and oral bioavailability. Additionally, the presence of multiple heterocyclic rings indicates a high degree of molecular complexity, which may contribute to unique interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding sites and assess the interactions between this compound and target proteins. Preliminary simulations suggest that the thieno[3,2-d]pyrimidine core may interact with enzymes involved in DNA replication and repair, while the piperazine moiety could bind to receptor channels.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments indicate that it may exhibit inhibitory effects on certain kinases and transcription factors known to be implicated in cancer progression. The nitrophenyl substituent appears to modulate these interactions by influencing the orientation and accessibility of key functional groups on the molecule.
The synthesis of this compound presents several challenges due to its complex structure. Multi-step organic reactions are required to construct the desired framework, necessitating careful optimization to ensure high yields and purity. Advances in synthetic methodologies, such as flow chemistry and catalytic processes, have made it possible to streamline these synthetic routes and improve scalability.
One of the most promising applications of this compound lies in its potential use as an intermediate in the development of novel therapeutics. The combination of structural motifs known for their biological activity makes it a valuable candidate for further investigation. Researchers are particularly interested in exploring its efficacy against drug-resistant strains of pathogens and its ability to overcome existing therapeutic limitations.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established. Before moving into clinical trials, this compound must undergo rigorous testing to assess its safety profile and therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential to navigate these regulatory requirements efficiently.
The future direction of research on this compound will likely involve interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology. By integrating experimental data with computational predictions, scientists can gain deeper insights into its mechanism of action and optimize its pharmacological properties.
In conclusion, the compound with CAS number 852454-46-7 represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for this molecule, it holds great potential for contributing to advancements in human health.
852454-46-7 (3-{2-4-(4-nitrophenyl)piperazin-1-yl-2-oxoethyl}-1H,2H,3H,4H-thieno3,2-dpyrimidine-2,4-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)